Formetorex, (S)-
CAS No.: 15547-39-4
Cat. No.: VC20290981
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15547-39-4 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | N-[(2S)-1-phenylpropan-2-yl]formamide |
| Standard InChI | InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |
| Standard InChI Key | SGSYPSYCGPLSML-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](CC1=CC=CC=C1)NC=O |
| Canonical SMILES | CC(CC1=CC=CC=C1)NC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Formetorex (S)- possesses the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its IUPAC name, N-[(2S)-1-phenylpropan-2-yl]formamide, highlights the (S)-configuration at the chiral center, which critically influences its biological activity. The compound’s structure comprises a phenyl ring attached to a propane backbone, with a formamide group (-NHCHO) at the second carbon position.
Table 1: Key Chemical Properties of Formetorex (S)-
| Property | Value |
|---|---|
| CAS Number | 15547-39-4 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Isomeric SMILES | CC@@HNC=O |
| XLogP3 | 1.5 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The stereospecific S-configuration distinguishes Formetorex (S)- from its enantiomer, which may exhibit differing pharmacological profiles due to receptor-binding selectivity.
Synthesis and Production Pathways
Primary Synthesis Methods
Formetorex (S)- is predominantly synthesized via reductive amination or Leuckart reaction pathways. In the Leuckart method, phenylacetone (P2P) reacts with N-methylformamide under acidic conditions, yielding Formetorex as an intermediate before further reduction to methamphetamine . This pathway is notable for producing characteristic impurities such as (E)-3-(methylamino)-2-phenylbut-2-enenitrile and (Z)-2-phenyl-2-butenenitrile, which serve as forensic markers in illicit drug analysis .
Alternative Synthetic Routes
Alternative methods include:
-
Formylation of amphetamine precursors: Reacting (S)-1-phenylpropan-2-amine with formic acid derivatives under controlled conditions.
-
Chiral resolution: Separating racemic Formetorex mixtures using chromatographic techniques or chiral auxiliaries to isolate the (S)-enantiomer.
These methods emphasize Formetorex’s role as a key intermediate in amphetamine production, with yields and purity dependent on reaction temperature, catalyst selection, and stereochemical control .
Pharmacological Profile and Biological Activity
Neurotransmitter Modulation
Formetorex (S)- exhibits mild stimulant effects, primarily through the inhibition of dopamine and norepinephrine reuptake transporters. Studies suggest its potency is approximately 1/10th that of methamphetamine, with a closer resemblance to caffeine in behavioral assays .
Observed Effects in Preclinical Studies:
-
Appetite suppression: Dose-dependent reduction in food intake in rodent models.
-
Mood elevation: Increased locomotor activity and social interaction in anxiety-inducing environments.
-
Low addiction liability: Minimal self-administration behavior compared to methamphetamine .
Metabolic Pathways
The compound undergoes hepatic metabolism via CYP2D6-mediated N-demethylation, producing inactive metabolites excreted renally. Its half-life in rodent models is approximately 2–3 hours, suggesting limited bioaccumulation potential.
Applications and Comparative Analysis
Research Applications
Formetorex (S)- is utilized in:
-
Neuropharmacology studies: Investigating stimulant effects without high addiction risk.
-
Forensic chemistry: As a reference standard for identifying amphetamine synthesis routes .
-
Organic synthesis: Serving as a chiral building block for pharmaceuticals.
Table 2: Comparative Analysis of Formetorex (S)- and Related Compounds
Formetorex’s milder stimulant profile and stereochemical purity make it preferable for controlled studies compared to its more potent analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume